molecular formula C23H21N5OS B2821288 1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1790196-65-4

1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2821288
CAS No.: 1790196-65-4
M. Wt: 415.52
InChI Key: XKAQCRRLDOROIR-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5OS and its molecular weight is 415.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The chemical structure of "1-benzyl-N-(4-(methylthio)benzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" suggests its role in the synthesis of heterocyclic compounds with potential pharmaceutical applications. Various studies have demonstrated the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which were found to possess significant anti-influenza A virus activity, particularly against the H5N1 subtype. These compounds were synthesized through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine, among other reagents, indicating the compound's utility in creating biologically active molecules (Hebishy et al., 2020).

Biological Activities

The research on derivatives of 1,2,3-triazole compounds, including structures similar to "this compound," reveals their potential in addressing various biological targets. For instance, synthesis and evaluation of heterocyclic carboxamides have demonstrated potential antipsychotic activities, showing the broader applicability of such compounds in medicinal chemistry (Norman et al., 1996). Furthermore, specific derivatives have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), highlighting their importance in cancer research and therapy (Borzilleri et al., 2006).

Photoluminescence and Supramolecular Architecture

Research into the synthesis and characterization of novel pyrazole derivatives has also revealed insights into their crystal structure and photoluminescence properties, suggesting potential applications in materials science. The ability to form supramolecular assemblies through hydrogen bonding and π⋯π stacking interactions opens avenues for their use in nanotechnology and materials engineering (Kumara et al., 2017).

Properties

IUPAC Name

1-benzyl-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-30-20-9-7-17(8-10-20)15-25-23(29)21-22(19-11-13-24-14-12-19)28(27-26-21)16-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAQCRRLDOROIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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